![molecular formula C12H15N5O3 B12604098 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one CAS No. 647831-21-8](/img/structure/B12604098.png)
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one est un composé hétérocyclique qui présente à la fois des cycles pyrimidine et oxazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation d'un dérivé d'oxazole approprié avec un précurseur de pyrimidine dans des conditions contrôlées. La réaction nécessite souvent l'utilisation de catalyseurs et de solvants spécifiques pour obtenir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle avec des paramètres optimisés pour garantir la cohérence et l'efficacité. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer la capacité d'adaptation du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Ceci peut être utilisé pour modifier l'état d'oxydation du composé, ce qui peut conduire à différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles et électrophiles selon la substitution souhaitée. Les conditions de réaction impliquent souvent des températures, des pressions et des niveaux de pH spécifiques pour optimiser les résultats de la réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes alkyles ou aryles.
Applications De Recherche Scientifique
2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one a une large gamme d'applications en recherche scientifique :
Chimie : Elle sert de composant de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et comme inhibiteur potentiel dans les dosages biochimiques.
Médecine : Il a des applications thérapeutiques potentielles, notamment en tant qu'agent antimicrobien ou anticancéreux.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation des voies biochimiques. Les voies et les cibles exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.
Mécanisme D'action
The mechanism by which 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-Diaminopyrimidine : Partage le noyau pyrimidine mais manque du cycle oxazole.
5-Oxopentylpyrimidine : Contient la chaîne pentyle mais diffère dans les groupes fonctionnels attachés.
Dérivés du 1,3-oxazole : Similaire en contenant le cycle oxazole mais diffèrent dans les substituants attachés.
Unicité
Ce qui distingue 2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one est la combinaison des cycles pyrimidine et oxazole, qui confère des propriétés chimiques et biologiques uniques.
Propriétés
Numéro CAS |
647831-21-8 |
|---|---|
Formule moléculaire |
C12H15N5O3 |
Poids moléculaire |
277.28 g/mol |
Nom IUPAC |
2,4-diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H15N5O3/c13-9-7(10(19)17-12(14)16-9)3-1-2-4-8(18)11-15-5-6-20-11/h5-6H,1-4H2,(H5,13,14,16,17,19) |
Clé InChI |
IWHRDNAPZZWABP-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=N1)C(=O)CCCCC2=C(N=C(NC2=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Fluorobenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B12604016.png)
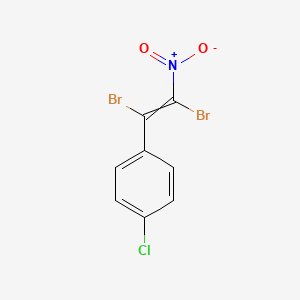
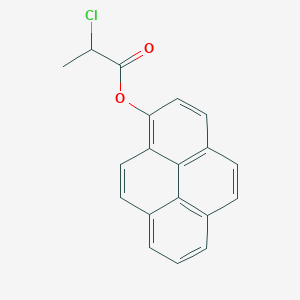

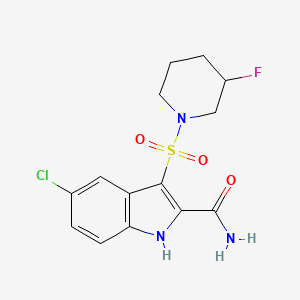
![Phenol, 2-[[1-(2-pyridinyl)-3-butenyl]amino]-](/img/structure/B12604049.png)
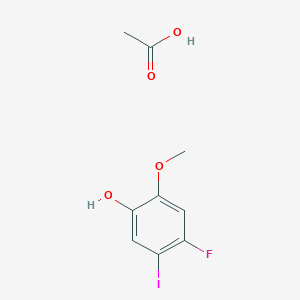
![3'-O-Acetyl-5-[4-(tert-butyldisulfanyl)but-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12604070.png)
![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
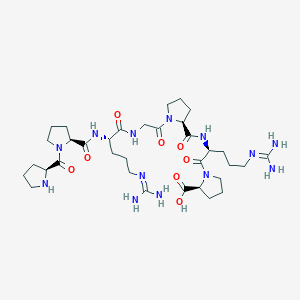
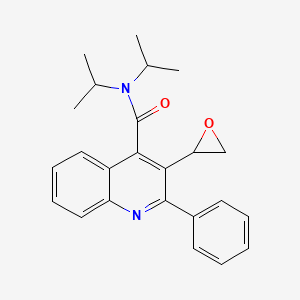

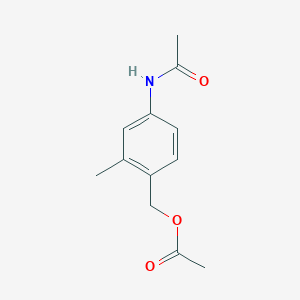
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
